

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Aminopyridazine Derivatives

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Compound of Interest

Compound Name: 3-Aminopyridazine hydrochloride

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These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated 3-aminopyridazine derivatives, which are pivotal intermediates in the synthesis of novel compounds for drug discovery and materials science. The pyridazine core is a significant pharmacophore, and the ability to introduce a variety of substituents via C-C bond formation is crucial for developing new pharmaceutical agents.^{[1][2][3]}

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.^{[4][5]} This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.^{[4][6][7]} For nitrogen-containing heterocycles like 3-aminopyridazine, a common starting material for such couplings is a halogenated derivative, most notably 3-amino-6-chloropyridazine, which allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.^{[1][6]}

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various boronic acids. These examples serve as a

strong foundation for reaction optimization.

Aryl		Catalyst (mol%)	Base	Solvent System	Temper- ature (°C)	Yield (%)	Refer- ence
Halide	Boronic Acid						
3-Amino-6-chloropyridazine							
6-chloropyridazine	Phenylboronic acid	Pd(PPh ₃) 4 (5)	2M Na ₂ CO ₃	DME/EtO H/H ₂ O	80	Good	[6]
3-Amino-6-chloropyridazine							
6-chloropyridazine	Thiophenylboronic acid	Pd(PPh ₃) 4 (5)	2M Na ₂ CO ₃	DME/EtO H/H ₂ O	80	55	[6]
3-Amino-6-chloropyridazine							
6-chloropyridazine	4-Methoxyphenylboronic acid	Pd(PPh ₃) 4 (5)	2M Na ₂ CO ₃	DME/EtO H/H ₂ O	80	65	[1]
3-Amino-6-chloropyridazine							
6-chloropyridazine	3-Fluorophenylboronic acid	Pd(PPh ₃) 4 (5)	2M Na ₂ CO ₃	DME/EtO H/H ₂ O	80	48	[1]
3-Bromo-6-(hetero)aromatic-2-ylpyridazine							
6-(thiophenyl)pyridazine	(Hetero)aromatic boronic acids	Pd(PPh ₃) 4 (5)	2M Na ₂ CO ₃	DME/EtO H	80	14-28	[4]

Note: Yields are highly dependent on the specific boronic acid used, with electron-rich partners often providing better results. The presence of the amino group on the pyridazine ring can sometimes present challenges, such as catalyst inhibition, which may require careful optimization of the reaction conditions.[6]

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridazine derivative.

Protocol 1: Conventional Heating

This protocol describes a general method for the synthesis of 6-aryl-substituted 3-aminopyridazines from a halogenated precursor under conventional heating.

Materials:

- 3-Amino-6-chloropyridazine (1.0 equivalent)
- Arylboronic acid (1.2 - 1.5 equivalents)[\[7\]](#)[\[8\]](#)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (5 mol%)[\[4\]](#)[\[6\]](#)
- Base, e.g., Potassium carbonate (K_2CO_3) or Sodium carbonate (Na_2CO_3) (2.0 equivalents)
[\[4\]](#)[\[7\]](#)
- Degassed solvent system, e.g., 1,2-Dimethoxyethane (DME)/Ethanol/Water or 1,4-Dioxane/Water (typically in a 4:1 ratio)[\[6\]](#)[\[7\]](#)
- Round-bottom flask or reaction vial
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
- Solvent Addition: Add the degassed solvent system to the flask via syringe. The mixture will likely be a suspension.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.[6]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[6]
 - Combine the organic layers and wash with brine (1 x 50 mL).[6]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.[6]
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-3-aminopyridazine derivative.[6]

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[7]

Materials:

- 3-Amino-6-chloropyridazine (1.0 equivalent)

- Arylboronic acid (1.5 equivalents)[7]
- Palladium catalyst and ligand (if not using a pre-formed catalyst)
- Base, e.g., Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0 equivalents) [7]
- Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water[7]
- Microwave vial with a stir bar
- Microwave reactor

Procedure:

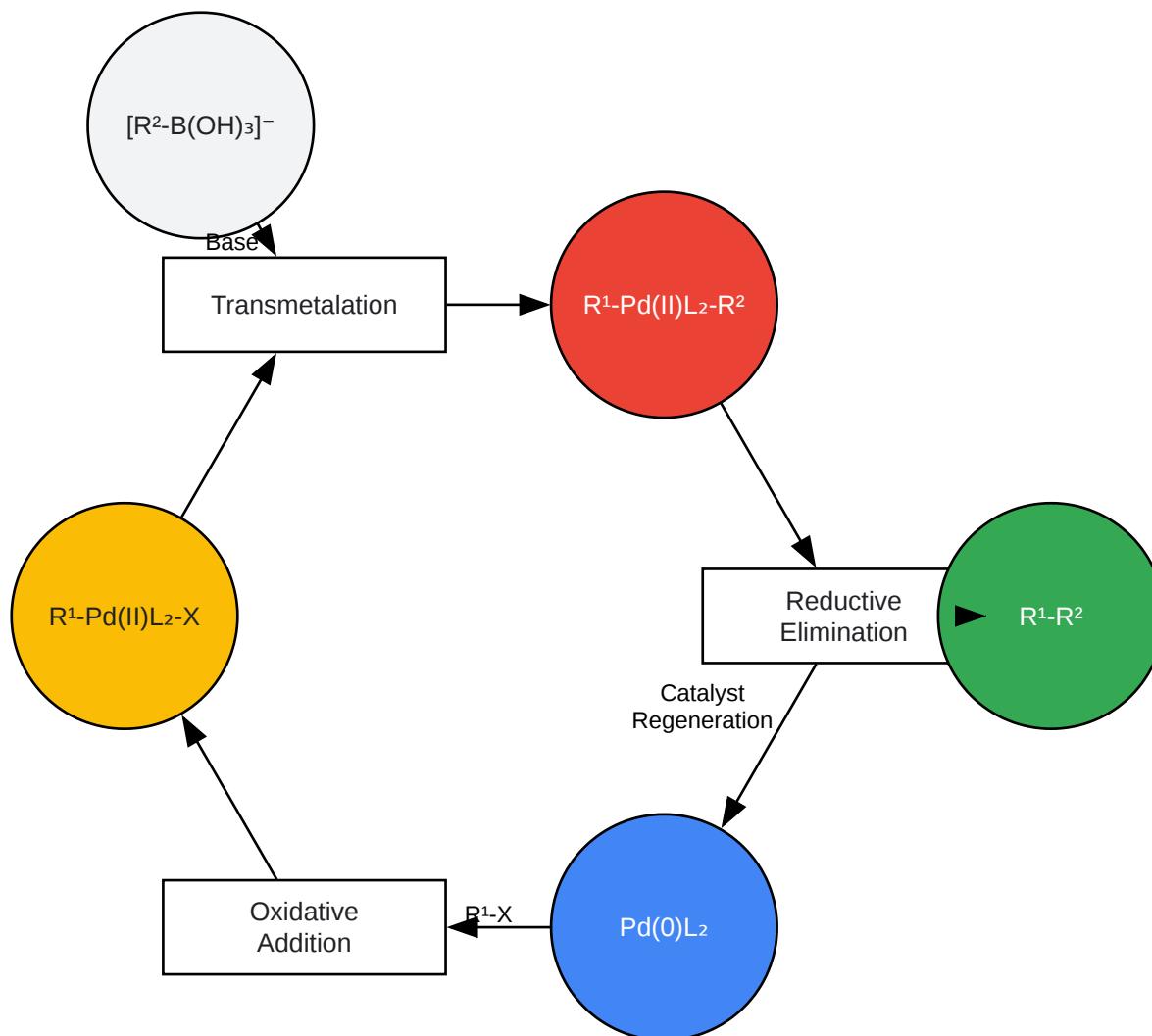
- Reaction Setup: In a microwave vial, combine 3-amino-6-chloropyridazine, the arylboronic acid, and the base.[7]
- Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if applicable), followed by the chosen solvent system.
- Sealing: Seal the vial with a cap.
- Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7] Optimal temperature and time should be determined for each specific substrate combination.
- Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[7]

Visualizations



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Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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